molecular formula C20H23ClN4O3 B11683900 2-{4-[(2-Chlorophenyl)methyl]piperazin-1-YL}-N'-[(Z)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide

2-{4-[(2-Chlorophenyl)methyl]piperazin-1-YL}-N'-[(Z)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide

Cat. No.: B11683900
M. Wt: 402.9 g/mol
InChI Key: JAGXXJVGGRWQEL-UUYOSTAYSA-N
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Description

2-{4-[(2-Chlorophenyl)methyl]piperazin-1-YL}-N’-[(Z)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide is a complex organic compound that features a piperazine ring, a chlorophenyl group, and a dihydroxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(2-Chlorophenyl)methyl]piperazin-1-YL}-N’-[(Z)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide typically involves a multi-step process. One common method includes the following steps:

    Formation of the piperazine derivative: This involves the reaction of 2-chlorobenzyl chloride with piperazine in the presence of a base such as sodium hydroxide.

    Condensation reaction: The resulting piperazine derivative is then reacted with 2,4-dihydroxybenzaldehyde in the presence of an acid catalyst to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(2-Chlorophenyl)methyl]piperazin-1-YL}-N’-[(Z)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-{4-[(2-Chlorophenyl)methyl]piperazin-1-YL}-N’-[(Z)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its structural similarity to known pharmacologically active compounds.

    Biological Research: It is used in studies involving receptor binding and enzyme inhibition.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-{4-[(2-Chlorophenyl)methyl]piperazin-1-YL}-N’-[(Z)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets such as receptors or enzymes. The piperazine ring and the chlorophenyl group are key structural features that facilitate binding to these targets, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Cetirizine: A well-known antihistamine with a similar piperazine structure.

    Levocetirizine: An enantiomer of cetirizine with enhanced pharmacological properties.

    Hydroxyzine: Another antihistamine with a piperazine ring.

Uniqueness

2-{4-[(2-Chlorophenyl)methyl]piperazin-1-YL}-N’-[(Z)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide is unique due to the presence of both the dihydroxyphenyl and chlorophenyl groups, which may confer distinct biological activities compared to other piperazine derivatives.

Properties

Molecular Formula

C20H23ClN4O3

Molecular Weight

402.9 g/mol

IUPAC Name

2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N-[(Z)-(2,4-dihydroxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C20H23ClN4O3/c21-18-4-2-1-3-16(18)13-24-7-9-25(10-8-24)14-20(28)23-22-12-15-5-6-17(26)11-19(15)27/h1-6,11-12,26-27H,7-10,13-14H2,(H,23,28)/b22-12-

InChI Key

JAGXXJVGGRWQEL-UUYOSTAYSA-N

Isomeric SMILES

C1CN(CCN1CC2=CC=CC=C2Cl)CC(=O)N/N=C\C3=C(C=C(C=C3)O)O

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2Cl)CC(=O)NN=CC3=C(C=C(C=C3)O)O

Origin of Product

United States

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